1,2-Dimethyl-2-thiopseudourea hydriodide
Overview
Description
1,2-Dimethyl-2-thiopseudourea hydriodide is a pharmaceutical intermediate . It is a thiourea derivative .
Synthesis Analysis
The synthesis of 1,2-Dimethyl-2-thiopseudourea hydriodide can be achieved by methylation of N-methylthiourea . Specifically, MeI (17.0 g, 120 mmol) is added to N-methylthiourea (100 mmol) in anhydrous EtOH (100 mL). The thiourea dissolves with heat release, indicating that the reaction is taking place .Molecular Structure Analysis
The molecular formula of 1,2-Dimethyl-2-thiopseudourea hydriodide is C3H8N2S·HI . Its linear formula is CH3SC(=NH)NHCH3·HI .Chemical Reactions Analysis
The reaction of N-methylthiourea with MeI in anhydrous EtOH results in the formation of 1,2-Dimethyl-2-thiopseudourea hydriodide . The reaction is exothermic and can be monitored by TLC .Physical And Chemical Properties Analysis
The molecular weight of 1,2-Dimethyl-2-thiopseudourea hydriodide is 232.09 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 231.95312 g/mol . The topological polar surface area is 63.7 Ų . It has a complexity of 59.8 .Scientific Research Applications
Chemical Reactions and Derivatives
1,2-Dimethyl-2-thiopseudourea hydriodide is involved in various chemical reactions. For instance, it contributes to the formation of 2-amino-2-oxazoline derivatives, with methyl mercaptan evolution, when heated in polar solvents (Klayman, Shine, & Murray, 1970). Additionally, the structure of 1-acyl-2-alkyl-2-thiopseudoureas reveals that deprotonation of 1-acyl-2-alkyl-2-thiopseudouronium salts results in an acylated 2-thiopseudourea, important in chemical synthesis (Brown & Phillips, 1970).
Pharmacological Effects and Mechanisms
The compound has demonstrated significant pharmacological properties. For example, S-(10-undecen-1-yl)isothiouronium iodide, a thiopseudourea, shows antitumor activity, inhibiting growth of Walker carcinoma in rats and impacting protein and nucleic acid synthesis in rat liver systems (Gonzalez-Cadavid & Herrera Quijada, 1974).
Chemical Interactions and Stability
The compound is involved in various chemical interactions. For example, thiourea and dimethylthiourea are powerful scavengers of hydroxyl radicals, with implications for their use in human disease models (Wasil et al., 1987). Additionally, the interaction of 1,2-dimethyl-2-thiopseudourea hydriodide with laser beams has been studied, revealing photoreactive properties (Smarandache et al., 2017).
Synthesis Applications
The compound plays a role in the synthesis of other chemicals. For example, it is used in the synthesis of protected aryl and heteroaryl amidines, demonstrating its utility in organic chemistry (Kusturin, Liebeskind, & Neumann, 2002).
Safety And Hazards
properties
IUPAC Name |
methyl N'-methylcarbamimidothioate;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.HI/c1-5-3(4)6-2;/h1-2H3,(H2,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUMWDDMSHXGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)SC.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483043 | |
Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-2-thiopseudourea hydriodide | |
CAS RN |
41306-45-0 | |
Record name | Carbamimidothioic acid, N-methyl-, methyl ester, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41306-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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